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Drug Properties and Mechanism of Action

Vidofludimus calcium (development code IMU-838) represents an orally administered small molecule

therapy currently in clinical development for moderate-to-severe ulcerative colitis (UC) and other chronic

inflammatory conditions. As a next-generation immunomodulator, it exhibits a unique dual mechanism of

action that differentiates it from conventional immunosuppressive therapies [1]. The drug is formulated as

oral tablets with current clinical studies investigating 10 mg, 30 mg, and 45 mg dose strengths [2].

Molecular Characteristics and Pharmacokinetics

Vidofludimus calcium demonstrates favorable pharmacokinetic properties that support once-daily dosing

regimens. Phase 1 studies in healthy male subjects revealed dose-proportional pharmacokinetics across a

wide dose range (10-50 mg), with a geometric mean plasma half-life of approximately 30 hours at steady

state [3] [4]. Steady-state concentrations are achieved within 6-8 days of repeated dosing, with an

accumulation factor of approximately 2 [4]. The absorption of vidofludimus calcium is not significantly

impacted by food intake, providing dosing flexibility for patients [4]. Metabolism occurs primarily via

cytochrome P450 CYP2C8, with O-demethylation as the main metabolic pathway [4].
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Dual Mechanism of Action

Vidofludimus calcium exerts its therapeutic effects through two distinct but complementary biological

pathways:

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Vidofludimus calcium acts as a highly

selective inhibitor of the mitochondrial enzyme DHODH, which catalyzes the rate-limiting step in de

novo pyrimidine biosynthesis [2] [1]. This enzyme is critically required by rapidly proliferating and

metabolically active immune cells, such as activated T-lymphocytes and B-lymphocytes, to meet their

increased demands for RNA and DNA synthesis during immune activation [4]. DHODH inhibition

induces metabolic stress in hyperactive immune cells, leading to immediate blockade of pre-loaded

gene transcription (including pro-inflammatory cytokines) and, with prolonged inhibition, stabilization

of pro-apoptotic transcripts and eventual apoptosis of pathologically activated immune cells [4].

Importantly, resting lymphocytes can utilize the DHODH-independent salvage pathway to meet their

pyrimidine requirements, allowing for selective targeting of disease-relevant immune cells while

largely preserving normal immune function [4].

Nuclear Receptor Related 1 (Nurr1) Activation: Beyond its DHODH inhibitory activity,

vidofludimus calcium functions as an activator of the transcription factor Nurr1, which represents

a novel neuroprotective pathway increasingly recognized as relevant to inflammatory and autoimmune

conditions [1]. Nurr1 activation modulates immune responses by acting on microglia, astrocytes, and

neurons, resulting in reduced production of pro-inflammatory cytokines and direct neurotoxic

agents such as reactive oxygen species and nitric oxide [1]. This mechanism is associated with

potential neuroprotective effects that may be particularly relevant for central nervous system

inflammatory conditions, though it also contributes to the overall anti-inflammatory profile in

ulcerative colitis.

Table 1: Key Pharmacological Properties of Vidofludimus Calcium

Parameter Characteristics Clinical Significance

Primary Target Dihydroorotate dehydrogenase

(DHODH)

Inhibits de novo pyrimidine synthesis in

activated lymphocytes
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Parameter Characteristics Clinical Significance

Secondary Target Nuclear receptor related 1
(Nurr1)

Provides neuroprotective and additional anti-
inflammatory effects

Administration Oral once-daily tablet Enhances patient compliance compared to
multiple daily dosing

Bioavailability Not affected by food Allows dosing without regard to meals

Half-life ~30 hours Supports steady drug levels with once-daily

dosing

Time to Steady
State

6-8 days Predictable pharmacokinetics after initial

loading period

Metabolism Primarily CYP2C8 Potential for drug interactions with CYP2C8

inhibitors/inducers

Clinical Evidence in Ulcerative Colitis

The clinical development program for vidofludimus calcium in ulcerative colitis has progressed through

phase 2 trials, with the CALDOSE-1 study representing the pivotal controlled investigation of its efficacy

and safety profile in patients with moderate-to-severe active disease [2].

Phase 2 CALDOSE-1 Trial Design

The CALDOSE-1 trial was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-

finding study conducted across 78 sites in the United States and Europe [2] [5]. The trial employed a

sophisticated design consisting of two sequential treatment phases:

Induction Phase: 263 adult patients (aged 18-80 years) with moderate-to-severe active UC were

randomized (1:1:1:1) to receive once-daily oral doses of vidofludimus calcium (10 mg, 30 mg, or 45

mg) or matching placebo for 10 weeks [2]. Eligible patients had confirmed active disease, defined by a

Mayo stool frequency score ≥2, Mayo rectal bleeding score ≥1, and modified Mayo endoscopy
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subscore ≥2 assessed by central blinded readers [2]. The population represented refractory cases, with

all participants having failed at least one prior UC therapy, including 17% with prior biologic exposure

[6].

Maintenance Phase: Patients who achieved symptomatic remission (Mayo stool frequency subscore

of 0-1 and rectal bleeding subscore of 0) at week 10 were re-randomized to receive vidofludimus

calcium (10 mg or 30 mg) or placebo for an additional 40 weeks (total study duration of 50 weeks) [2].

During this phase, mandatory corticosteroid tapering was implemented for patients receiving

concomitant corticosteroids at induction entry [5].

The primary endpoint was the proportion of patients achieving clinical remission at week 10, defined as a

composite of symptomatic remission (rectal bleeding subscore of 0 and stool frequency subscore of 0 or 1)

plus endoscopic healing (modified Mayo endoscopy subscore of 0-1) [2]. Key secondary endpoints included

symptomatic remission, endoscopic healing, clinical response, symptomatic response, and changes in

biomarker levels (fecal calprotectin and C-reactive protein) [2].

Efficacy Outcomes

The efficacy results from the CALDOSE-1 trial demonstrated dose-dependent improvements in key

clinical endpoints, with particularly robust effects observed during the maintenance phase after corticosteroid

taper:

Induction Phase Results: The primary endpoint of clinical remission at week 10 was achieved by

14% of patients in the combined vidofludimus calcium 30 mg/45 mg groups compared to 14% in the

placebo group [2]. However, a prespecified subgroup analysis of patients not receiving concomitant

corticosteroids revealed a more favorable response, with clinical remission rates of 12% for

vidofludimus calcium versus 4% for placebo [2]. This suggested that concomitant corticosteroid use

might have masked the treatment effect during induction.

Maintenance Phase Results: At week 50, following corticosteroid taper, clear dose-dependent

efficacy was observed. Clinical remission rates were 27.8% for placebo, 42.3% for vidofludimus

calcium 10 mg, and 61.5% for the 30 mg dose [7]. Statistical analysis confirmed the superiority of the

30 mg dose over placebo (p=0.0358), representing a 33.7% absolute improvement [7]. Importantly, the
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steroid-free clinical remission rates were identical to overall clinical remission rates, indicating

maintained efficacy without corticosteroid support [7].

Endoscopic Outcomes: Endoscopic healing, a key prognostic indicator in UC, demonstrated a dose-

linear increase at week 50: 35.3% for placebo, 53.6% for vidofludimus calcium 10 mg, and 73.1%

for the 30 mg dose [7]. The 30 mg dose showed statistical superiority over placebo (p=0.0259), with

a 37.8% absolute improvement [7].

Table 2: Efficacy Outcomes at Week 50 (Maintenance Phase) in CALDOSE-1 Trial

Endpoint
Placebo
(N=18)

Vidofludimus Calcium
10 mg (N=26)

Vidofludimus Calcium
30 mg (N=26)

Clinical Remission 27.8%
(5/18)

42.3% (11/26) 61.5% (16/26)

Steroid-free Clinical
Remission

27.8%
(5/18)

38.5% (10/26) 61.5% (16/26)

Endoscopic Healing 35.3%
(6/17)

53.6% (15/28) 73.1% (19/26)

Steroid-free Clinical Remission
in Corticosteroid Users*

27.3%
(3/11)

38.5% (5/13) 66.7% (8/12)

*Patients who received corticosteroids during induction phase

Safety and Tolerability

Vidofludimus calcium demonstrated a favorable safety profile consistent with observations in other clinical

trials across different indications [2] [7]. In the CALDOSE-1 trial:

Common Adverse Events: The most frequently reported adverse events included headache (6%),

anemia (6%), vomiting (5%), and hypertension (5%), with incidences similar between active treatment
and placebo groups [2].

Dose-Related Safety Observations: Hematuria was identified as a treatment-related adverse
event occurring in 6% of patients receiving the 45 mg dose during induction, but not observed at
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lower doses [2]. This finding is consistent with earlier phase 1 observations of hematuria at higher

doses, possibly related to uric acid crystallization in acidic urine [4].
Serious Adverse Events: The incidence of serious adverse events was low and comparable across

treatment groups [2]. No increased rates of infections, liver enzyme elevations, renal events, or Hy's
Law cases were observed compared to placebo [7].

Laboratory Parameters: No clinically significant alterations in routine laboratory parameters were
noted, supporting the selective immunomodulatory profile of vidofludimus calcium that appears

to spare fundamental physiological processes [2].

Experimental Protocols and Methodologies

Clinical Trial Protocol Summary

For researchers designing clinical trials with vidofludimus calcium in inflammatory bowel diseases, the

following key methodological considerations from the CALDOSE-1 trial provide a validated framework:

Patient Selection Criteria:

Inclusion: Adults (18-80 years) with moderately-to-severely active UC confirmed by central
endoscopic review (modified Mayo endoscopy subscore ≥2), Mayo stool frequency score ≥2,

and rectal bleeding score ≥1 [2].
Prior Treatment: Documented failure or intolerance to at least one conventional UC therapy

(aminosalicylates, immunomodulators, biologics, or corticosteroids) [2].
Corticosteroid Use: Stable oral corticosteroid doses (prednisolone ≤20 mg/day or equivalent)

permitted during induction but mandatory taper during maintenance [2] [5].

Concomitant Medications:

Allowed: Stable oral aminosalicylates throughout study [2].

Restricted: Immunomodulators (azathioprine, mercaptopurine, methotrexate) and biologics
required to be discontinued prior to randomization [2].

Randomization and Blinding:

Stratified randomization by previous biologic use and concomitant corticosteroid use [2].

Double-blind procedures maintained through use of matching placebo and centralized
interactive web response system for treatment assignment [2].
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Assessment Schedule:

Induction Phase: Screening, baseline, day 1, day 7, week 2, week 6, and week 10 visits [2].
Maintenance Phase: Every 4 weeks through week 50, with complete endoscopic and

biomarker reassessment at endpoint [2].

Biomarker Assessment Protocols

Comprehensive biomarker evaluations provide objective measures of inflammatory burden and treatment

response:

Endoscopic Assessment:

Central Reading: All endoscopic procedures recorded and assessed by blinded independent
central reviewers using the modified Mayo endoscopy subscore [2] [6].

Adjudication Process: In cases of disagreement between two primary readers, a third
independent reader provides definitive assessment to ensure consistency [6].

Photographic Documentation: Standardized photographic documentation of all endoscopic
procedures with representative images of each colonic segment [2].

Laboratory Biomarkers:

Fecal Calprotectin: Collected at baseline, week 10, and week 50; levels >250 μg/g indicate
active inflammation with mean baseline values approximately 1,320 μg/g in the CALDOSE-1

population [2] [6].
C-reactive Protein (CRP): Serial measurements at each study visit to track systemic

inflammatory response [2].
Pharmacokinetic Sampling: Blood samples for vidofludimus calcium plasma concentrations

collected at each study visit and quantified using validated liquid chromatography tandem
mass spectrometry [2] [4].

Preclinical Assessment Methodology

For researchers investigating the mechanistic basis of vidofludimus calcium activity, the following in vitro

protocols have been employed:

Mixed Lymphocyte Reaction Assay:
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Purpose: Evaluate effects on T-cell proliferation and cytokine production in response to

allogeneic stimulation [6].
Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors cultured with

allogeneic dendritic cells in the presence of vidofludimus calcium (0.1-10 μM) or vehicle
control [6].

Measurements: T-cell proliferation via 3H-thymidine incorporation or CFSE dilution; cytokine
profiling via ELISA or multiplex immunoassay [6].

Application: Demonstrated additive to synergistic effects when vidofludimus calcium
combined with anti-TNF antibodies, suggesting potential combination therapy opportunities [6].

Macrophage Polarization Assay:

Purpose: Assess induction of regulatory macrophage phenotypes [6].
Methodology: Human monocyte-derived macrophages differentiated with M-CSF, then

polarized with IFN-γ+LPS (M1) or IL-4 (M2) in the presence of vidofludimus calcium [6].
Readouts: Surface marker expression (CD80, CD86, CD206, CD163) by flow cytometry;

cytokine secretion profiles (IL-12, IL-10, IL-1RA) [6].
Findings: Vidofludimus calcium promotes regulatory macrophage development with

increased anti-inflammatory cytokine production [6].

The diagram below illustrates the dual mechanism of action of vidofludimus calcium and its downstream

effects on immune cell function:
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Diagram 1: Dual Mechanism of Action of Vidofludimus Calcium. The drug simultaneously inhibits

DHODH, blocking pyrimidine synthesis in activated immune cells, and activates Nurr1 transcription factor,

promoting neuroprotective and anti-inflammatory effects.

Research Applications and Development Opportunities

Based on the accumulated clinical evidence and mechanistic insights, vidofludimus calcium presents several

promising research and development pathways for ulcerative colitis and related inflammatory conditions:
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The consistent observation that vidofludimus calcium demonstrates enhanced efficacy in the absence of

concomitant corticosteroids supports its development as a steroid-sparing agent in ulcerative colitis [5] [7].

This is particularly relevant given the well-documented adverse effects associated with chronic corticosteroid

use. The previous phase 2a ENTRANCE study provided preliminary evidence for this application, showing

that approximately 50% of steroid-dependent IBD patients could completely wean from corticosteroids

during vidofludimus calcium treatment, with an additional third achieving substantial corticosteroid dose

reduction [2] [8]. Future clinical trials could specifically enroll corticosteroid-dependent UC patients with

protocol-mandated corticosteroid taper to formally establish this indication.

Combination Therapy Strategies

Preclinical data suggests potential synergistic activity when vidofludimus calcium is combined with anti-

TNF biologics [6]. The mixed lymphocyte reaction assay demonstrated additive to superior effects when

vidofludimus calcium was combined with anti-TNF antibodies compared to either agent alone [6]. This

supports exploration of combination regimens in biologic-refractory populations or as initial combination

therapy for severe UC cases. The distinct mechanism of action of vidofludimus calcium, targeting

lymphocyte metabolism rather than specific inflammatory cytokines, provides a rational basis for such

combination approaches without anticipated overlapping toxicities.

Biomarker-Driven Patient Selection

The selective activity of vidofludimus calcium against hyperactive immune cells suggests potential for

developing biomarker strategies to identify patients most likely to respond. Research could focus on:

Pyrimidine metabolic signatures in circulating immune cells
DHODH expression levels in colonic tissue or peripheral blood mononuclear cells

Nurr1 pathway activation status in target tissues

Such approaches could potentially optimize trial design and eventual clinical use by enriching for

responsive populations, particularly important in a heterogeneous condition like ulcerative colitis.
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Given the shared immunopathogenic mechanisms between ulcerative colitis and Crohn's disease, the

demonstrated efficacy and safety profile of vidofludimus calcium in UC supports its investigation in

Crohn's disease and other inflammatory bowel conditions [9]. Early clinical experience from the

ENTRANCE study included patients with both UC and Crohn's disease, showing comparable steroid-sparing

effects across both conditions [8]. The favorable safety profile, particularly the absence of increased infection

risk observed in clinical trials to date, positions vidofludimus calcium as a potentially attractive long-term

maintenance therapy for chronic inflammatory bowel conditions that require continuous treatment [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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